molecular formula C7H8N2O B1168029 TSKgel ether-5PW CAS No. 103334-39-0

TSKgel ether-5PW

Cat. No.: B1168029
CAS No.: 103334-39-0
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Description

Contextualization of High-Performance Liquid Chromatography (HPLC) in Biomolecular Research

HPLC is an essential analytical and preparative tool in the study of biomolecules. patsnap.comhplc.eu It is widely used for the characterization of biopharmaceuticals, which is crucial for regulatory approvals. sepscience.com The technique's high degree of automation, robustness, and reproducibility make it a workhorse in pharmaceutical laboratories. sepscience.com Different modes of HPLC, such as size exclusion chromatography (SEC), ion exchange chromatography (IEX), reversed-phase chromatography (RPC), hydrophilic interaction liquid chromatography (HILIC), and hydrophobic interaction chromatography (HIC), are employed to separate biomolecules based on varying principles. patsnap.comchromafrica.comthermofisher.com For instance, RPC separates based on hydrophobicity, IEX on charge, and SEC on size. thermofisher.com The complexity of biomolecules, including their structural variations and post-translational modifications, presents unique separation challenges that HPLC addresses through specialized stationary phases and optimized methods. hplc.euchromafrica.com

Overview of Hydrophobic Interaction Chromatography (HIC) Principles and its Role in Protein Purification and Analysis

Hydrophobic Interaction Chromatography (HIC) is a powerful chromatographic technique specifically designed for the separation and purification of proteins and other biomolecules based on their hydrophobicity. bio-works.comnews-medical.netbio-rad.comcytivalifesciences.com Unlike reversed-phase chromatography, which often uses denaturing conditions, HIC typically employs milder conditions, helping to preserve the biological activity of the separated molecules. news-medical.netbio-rad.com

The fundamental principle of HIC involves the reversible interaction between hydrophobic regions on the surface of biomolecules and hydrophobic ligands immobilized on a stationary phase. bio-works.comcytivalifesciences.com The binding of proteins to the HIC matrix is influenced by factors including the type of ligand, ligand density, the matrix material, the protein's inherent hydrophobicity, and the type of salt used in the mobile phase. go-jsb.nlobrnutafaza.hrsigmaaldrich.com Samples are typically loaded onto the HIC column in a high-salt buffer. The high salt concentration reduces the solvation of the sample molecules, exposing their hydrophobic regions and promoting their adsorption to the hydrophobic ligands on the stationary phase. bio-works.comnews-medical.netcytivalifesciences.com Proteins with higher hydrophobicity bind more strongly, while less hydrophobic proteins bind less strongly or pass through the column. bio-works.com Elution of bound proteins is achieved by gradually decreasing the salt concentration of the mobile phase. bio-works.comnews-medical.netcytivalifesciences.com Proteins elute in order of increasing hydrophobicity, with the least hydrophobic eluting first. news-medical.netcytivalifesciences.com A final wash with a dilute buffer or water can remove tightly bound proteins. news-medical.net HIC is particularly valuable for separating proteins with similar charge or size, providing an orthogonal separation dimension. bio-works.com It is widely used for purifying proteins from complex mixtures and removing aggregates and impurities. bio-works.comnews-medical.net

Historical Development and Significance of TSKgel Ether-5PW in the Evolution of HIC Stationary Phases

The TSKgel Phenyl-5PW columns were among the first commercially available polymer-based columns for high performance HIC. go-jsb.nlobrnutafaza.hrsigmaaldrich.com These columns played a significant role in increasing the popularity of HIC for analytical, preparative, and process scale separations of biopolymers. go-jsb.nlobrnutafaza.hrsigmaaldrich.com The development of different TSKgel HIC stationary phases, including this compound, represents an evolution in providing a range of hydrophobicities to optimize separations for various biomolecules. go-jsb.nlobrnutafaza.hrhuji.ac.il Tosoh Bioscience offers several TSKgel HIC column types with varied hydrophobicities. go-jsb.nlobrnutafaza.hr The introduction of phases like this compound with intermediate hydrophobicity expanded the capabilities of HIC, offering better selectivity for specific types of proteins compared to more hydrophobic phases like TSKgel Phenyl-5PW. sigmaaldrich.comfishersci.ca This diversification of HIC ligands has been crucial in allowing researchers to match the hydrophobicity of the target compound to the resin for optimal purification performance. huji.ac.il

Unique Characteristics of this compound within the TSKgel Chromatography Portfolio

This compound is a distinct stationary phase within the TSKgel HIC column line, characterized by its intermediate hydrophobicity. sigmaaldrich.comfishersci.cavwr.comavantorsciences.com It is less hydrophobic than TSKgel Phenyl-5PW, resulting in weaker interactions and typically shorter retention times for analytes. go-jsb.nlobrnutafaza.hrtosohbioscience.com This characteristic makes this compound an excellent choice for the separation of very hydrophobic proteins, such as membrane proteins and monoclonal antibodies (mAbs), including IgG and IgM. go-jsb.nlobrnutafaza.hrsigmaaldrich.comfishersci.cavwr.comavantorsciences.comtosohbioscience.com

The this compound stationary phase is based on a porous polymethacrylate (B1205211) base material with a mean pore size of 100 nm (1000 Å). go-jsb.nlobrnutafaza.hrsigmaaldrich.comfishersci.cavwr.comavantorsciences.comscantecnordic.sesigmaaldrich.comsigmaaldrich.com This pore size provides excellent access to larger molecules with low diffusion coefficients. sigmaaldrich.comfishersci.cavwr.comavantorsciences.com The functional group is an ether ligand. sigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.com this compound columns are known for their stability across a wide pH range, typically from 2.0 to 12.0, and can withstand both acid and caustic cleaning regimens. sigmaaldrich.comvwr.comavantorsciences.comsigmaaldrich.comsigmaaldrich.com The resin is a methacrylic polymer known for its high mechanical and chemical stability. scantecnordic.se this compound is available in different particle sizes, such as 10 µm, suitable for HPLC applications. sigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.com The protein adsorption capacity for Lysozyme (B549824) on this compound (20 µm grade) can range from 10 to 30 g/L. scantecnordic.se

Compared to other TSKgel HIC phases like TSKgel Butyl-NPR, which is nonporous and least hydrophobic, this compound's porous structure and intermediate hydrophobicity offer different separation characteristics and capacities. go-jsb.nlobrnutafaza.hrsigmaaldrich.com While Butyl-NPR is favored for high-speed analytical applications due to smaller particle size, Ether-5PW is well-suited for separating more hydrophobic proteins and can be used for both analytical and preparative purposes. go-jsb.nlobrnutafaza.hrscientificlabs.co.uk

Detailed research findings highlight the utility of this compound in specific applications. For example, a this compound column was successfully used to determine the relative purity of antibiotic components C-1027 and C-1027-AG. go-jsb.nlobrnutafaza.hrsigmaaldrich.comseparations.nl It has also been demonstrated for the screening and purification of monoclonal antibodies. go-jsb.nlobrnutafaza.hrsigmaaldrich.com Studies have shown that using a this compound column improved the separation and determination of denatured alphaS1-, alphaS2-, beta-, and kappa-caseins compared to a TSK-Gel Phenyl-5PW column, allowing for the separation of alpha-casein into its alphaS1 and alphaS2 fractions and achieving faster separation times. nih.gov

Here is a summary of key attributes for this compound:

AttributeValueSource
Functional GroupEther sigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.com
Base MaterialPolymethacrylate fishersci.cavwr.comavantorsciences.comscantecnordic.sesigmaaldrich.comsigmaaldrich.com
Pore Size (mean)100 nm (1000 Å) go-jsb.nlobrnutafaza.hrsigmaaldrich.comfishersci.cavwr.comavantorsciences.comscantecnordic.sesigmaaldrich.comsigmaaldrich.com
Particle Size10 µm, 20 µm, 30 µm sigmaaldrich.comfishersci.cascantecnordic.sesigmaaldrich.comsigmaaldrich.com
pH Stability2.0 - 12.0 sigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.com
HydrophobicityIntermediate sigmaaldrich.comfishersci.cavwr.comavantorsciences.com
Protein Adsorption Capacity (Lysozyme, 20 µm)10 - 30 g/L scantecnordic.se

The separation of two monoclonal antibodies using a this compound column demonstrates its effectiveness in resolving these complex biomolecules. go-jsb.nlobrnutafaza.hr Another application shows the purification of an anti-tumor antibiotic using this stationary phase. sigmaaldrich.comseparations.nl

Application ExampleAnalyte(s)Observation/BenefitSource
Monoclonal Antibody ScreeningTwo different mAbsTypical separation results shown. go-jsb.nlobrnutafaza.hr
Purification of Anti-tumor AntibioticAntibiotic components C-1027 and C-1027-AGDetermination of relative purity. go-jsb.nlobrnutafaza.hrsigmaaldrich.comseparations.nl
Separation of CaseinsalphaS1-, alphaS2-, beta-, kappa-caseinsImproved separation and faster analysis compared to Phenyl-5PW; separation of alpha-casein into fractions. nih.gov
Purification of ImmunoglobulinsMouse IgG1k monoclonal antibodySuccessful purification demonstrated. sigmaaldrich.com

This compound's combination of intermediate hydrophobicity, large pore size, stable polymer matrix, and wide pH stability makes it a valuable tool for the separation and purification of a variety of hydrophobic biomolecules, particularly large proteins like monoclonal antibodies.

Properties

CAS No.

103334-39-0

Molecular Formula

C7H8N2O

Synonyms

TSKgel ether-5PW

Origin of Product

United States

Chromatographic Principles and Separation Mechanisms of Tskgel Ether 5pw

Theoretical Framework of Hydrophobic Interactions on TSKgel Ether-5PW

The separation mechanism in HIC is driven by the hydrophobic effect. In high-salt aqueous solutions, water molecules preferentially solvate the salt ions, increasing the surface tension of the solvent. This "salting-out" effect reduces the solubility of proteins and enhances the tendency of hydrophobic regions on the protein surface to associate with the hydrophobic ligands on the stationary phase, minimizing their exposure to the polar solvent obrnutafaza.hrtosohbioscience.comobrnutafaza.hr.

Influence of Ether Functional Group on Hydrophobicity and Selectivity

The this compound stationary phase is characterized by an ether functional group as the hydrophobic ligand. Compared to other HIC ligands like phenyl or butyl, the ether group is less hydrophobic obrnutafaza.hrgo-jsb.nl. This lower hydrophobicity results in weaker interactions with proteins and consequently, shorter retention times compared to more hydrophobic phases like TSKgel Phenyl-5PW obrnutafaza.hrgo-jsb.nl. The ether ligand's specific interaction properties contribute to the column's selectivity, making it particularly suitable for the separation of very hydrophobic proteins, such as membrane proteins or monoclonal antibodies, which might bind too strongly to more hydrophobic phases obrnutafaza.hrgo-jsb.nl. The density of these functional groups on the stationary phase also plays a role in the strength of the interaction separations.nl.

Role of Mobile Phase Salts in Protein Adsorption and Elution on this compound

Salts in the mobile phase are crucial for mediating the hydrophobic interactions in HIC. High salt concentrations promote the binding of proteins to the this compound stationary phase by increasing the hydrophobicity of the mobile phase and enhancing the "salting-out" effect obrnutafaza.hrresearchgate.net. Salts commonly used include ammonium (B1175870) sulfate (B86663), which is favored because it helps maintain protein stability obrnutafaza.hrgo-jsb.nlphenomenex.co.kr. Other kosmotropic salts (which stabilize protein structure and promote hydrophobic interactions) are also effective. Conversely, chaotropic salts (which disrupt water structure and decrease hydrophobic interactions) can reduce retention. The specific salt type and its concentration significantly influence the strength of protein binding and thus affect retention times and selectivity obrnutafaza.hrresearchgate.net. Elution is typically achieved by creating a gradient of decreasing salt concentration, which weakens the hydrophobic interactions and allows proteins to elute in order of increasing surface hydrophobicity obrnutafaza.hrtosohbioscience.comobrnutafaza.hr.

Mechanisms of Protein Retention and Desorption on this compound

Protein retention on this compound is primarily governed by the interaction between hydrophobic patches on the protein surface and the ether ligands on the stationary phase. This interaction is strengthened by high salt concentrations in the mobile phase obrnutafaza.hrtosohbioscience.comobrnutafaza.hr. The binding is a dynamic process involving the adsorption of protein molecules to the ligand surface. Desorption, or elution, occurs when the mobile phase conditions are altered to reduce the hydrophobic driving force, typically by lowering the salt concentration. As the salt concentration decreases, the solubility of the proteins increases, and the hydrophobic interaction with the stationary phase weakens, leading to the release of the bound proteins from the column obrnutafaza.hrtosohbioscience.comobrnutafaza.hr.

Considerations for Molecular Conformation and Stability during Separation on this compound

One of the key advantages of using this compound and HIC in general is the ability to perform separations under non-denaturing conditions, which helps preserve the native conformation and biological activity of proteins obrnutafaza.hrgo-jsb.nl. The use of moderate salt concentrations, such as ammonium sulfate, in the mobile phase favors the stability of many proteins obrnutafaza.hrgo-jsb.nlphenomenex.co.kr. However, it is important to consider that even under HIC conditions, factors like high salt concentrations or interactions with the stationary phase surface could potentially induce subtle changes in protein conformation or stability obrnutafaza.hr. While this compound is designed to minimize such effects due to its relatively low hydrophobicity, optimizing mobile phase conditions, including salt type and concentration, as well as the use of additives, can further help maintain protein integrity during the separation process obrnutafaza.hrobrnutafaza.hr. Research findings, such as those exploring protein-pigment interactions using this compound, highlight the importance of considering potential molecular modifications or interactions that can occur and affect protein behavior during chromatographic analysis.

Column Design and Material Science Considerations for Tskgel Ether 5pw

Polymeric Base Matrix Architecture of TSKgel Ether-5PW

The foundation of this compound columns is a polymethacrylate-based resin. Current time information in Bordeaux, FR.nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.co.ukfishersci.nlamericanelements.comuni.luwikipedia.orgfishersci.nlfishersci.atfishersci.cafishersci.sefishersci.no This polymeric material forms a rigid, spherical, and porous bead structure. uni.lufishersci.atwikipedia.orgfishersci.at Specifically, the packing material is based on the polymeric TSKgel G5000PW resin, which is subsequently derivatized with oligoethylene-glycol groups to impart the ether functionality responsible for hydrophobic interactions. nih.govfishersci.befishersci.co.ukfishersci.nlfishersci.at This ether phase provides an intermediate level of hydrophobicity compared to other TSKgel HIC phases like Phenyl and Butyl. nih.govwikipedia.orgfishersci.nlfishersci.sefishersci.sefishersci.fi The polymethacrylate (B1205211) backbone is described as a hydroxylated methacrylic polymer. nih.govfishersci.nl

Particle Size and its Effect on Column Efficiency and Pressure

This compound is available in various particle sizes, which are selected based on the intended column dimensions and application scale. Current time information in Bordeaux, FR.fishersci.nlfishersci.se Common particle sizes include 10 µm, frequently used for analytical and small-scale purification applications. fishersci.befishersci.co.ukamericanelements.comwikipedia.orgfishersci.atfishersci.no Larger particle sizes, such as 20 µm and 30 µm, are available in bulk for preparative and process-scale chromatography. nih.govfishersci.nlfishersci.atfishersci.at

The particle size significantly influences column efficiency and operating pressure. Smaller particles generally lead to higher column efficiency, resulting in sharper peaks and improved resolution. Current time information in Bordeaux, FR.fishersci.atfishersci.se However, smaller particles also contribute to higher back pressure across the column. The rigid polymeric backbone of TSKgel resins provides favorable pressure-flow characteristics compared to some other materials, allowing for higher linear operating velocities. fishersci.atwikipedia.orgfishersci.at The maximum operating pressure for a this compound column is dependent on its dimensions and particle size, with examples showing maximum pressures of 6 bar for a 10 µm, 2 mm ID column and 20 bar for a 10 µm, 7.5 mm ID column or 30 µm bulk media. fishersci.befishersci.co.ukfishersci.nl

Chemical Stability and Compatibility of this compound

A key attribute of the this compound stationary phase is its robust chemical stability and compatibility with a range of mobile phase conditions and cleaning regimens. Current time information in Bordeaux, FR.nih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nlfishersci.sefishersci.sefishersci.fiwikipedia.org

pH Stability Range and its Implications for Method Robustness

This compound columns exhibit a wide operating pH range, typically from pH 2 to 12. Current time information in Bordeaux, FR.nih.govfishersci.befishersci.co.ukuni.lufishersci.sewikipedia.orgwikipedia.org This broad stability is advantageous for method development and allows for flexibility in optimizing separations. Furthermore, the polymeric matrix is stable under more extreme pH conditions, tolerating pH 1 to 13 for cleaning-in-place (CIP) procedures. nih.govfishersci.nlfishersci.atwikipedia.org This alkaline and acidic stability enables robust cleaning options, facilitating the removal of strongly bound substances and maintaining column performance over numerous cycles. Current time information in Bordeaux, FR.fishersci.sewikipedia.org The pH of the mobile phase can also influence the retention behavior and dynamic binding capacity of analytes. fishersci.at

Tolerance to Organic Solvents and Chaotropic Agents in Mobile Phase

The this compound stationary phase demonstrates good tolerance to water-soluble organic solvents. The columns are generally compatible with concentrations of organic solvents below 50%. Current time information in Bordeaux, FR.nih.govuni.lufishersci.sefishersci.sewikipedia.org Specific examples of compatible solvents mentioned include methanol (B129727), ethanol, acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50%, and chloroform (B151607) at concentrations below 30%. Current time information in Bordeaux, FR.nih.govwikipedia.org The inclusion of organic solvents in the mobile phase can be employed to modulate selectivity, improve separations, and help overcome non-specific interactions. fishersci.sefishersci.sewikipedia.org When changing to a mobile phase containing organic solvents, it is recommended to reduce the salt concentration to prevent precipitation and to change the solvent gradually to avoid degrading column efficiency. Current time information in Bordeaux, FR.nih.govwikipedia.org

Chaotropic agents, such as urea (B33335) and SDS, can also be used in the mobile phase. However, these agents reduce the adsorption of biomolecules to the hydrophobic matrix, so their use is typically limited to low concentrations, generally below 2 mol/L. Current time information in Bordeaux, FR.fishersci.sewikipedia.org

Column Hardware and its Contribution to Overall System Performance

The performance of a this compound column is also influenced by the materials and design of its hardware. TSKgel HIC columns, including the Ether-5PW phase, are offered in both stainless steel and glass formats. nih.govwikipedia.orgfishersci.nofishersci.atwikipedia.org While not universally available for all this compound dimensions, biocompatible PEEK (polyetheretherketone) hardware is also utilized for some TSKgel column types, which can minimize undesirable interactions and reduce sample adsorption. wikipedia.orgfishersci.atfishersci.sewikipedia.org

Column end-fittings typically contain frits, which are made of stainless steel or Pyrex depending on the column material. nih.govwikipedia.org Stainless steel frits have their nominal pore size engraved, while Pyrex frits in glass columns typically have a 10 µm nominal pore size. nih.govwikipedia.org It is important to note that halide salts, such as sodium chloride, can cause corrosion of stainless steel tubing, fittings, and frits. nih.govwikipedia.org Therefore, using alternative salts where possible and avoiding the storage of stainless steel columns in mobile phases containing NaCl is advised. nih.govwikipedia.org Guard columns are also available and recommended to protect the analytical column from particulate matter and strongly retained compounds, thereby extending the lifespan and maintaining the performance of the main column. nih.govfishersci.fiwikipedia.org Optimizing the entire HPLC system, including tubing, injector, detector cell volume, and time constant, is crucial to fully leverage the high efficiency offered by the column packing material. wikipedia.org

Methodological Development and Optimization Strategies for Tskgel Ether 5pw

Eluent System Design and Optimization for TSKgel Ether-5PW

The eluent system plays a critical role in HIC separations on this compound. It typically consists of an aqueous buffer containing a high concentration of an anti-chaotropic salt, which promotes the binding of hydrophobic molecules to the stationary phase. Elution is then achieved by decreasing the salt concentration or by introducing organic modifiers. rigong.co.krhuji.ac.il

Selection and Concentration of Anti-Chaotropic Salts

Anti-chaotropic salts, such as ammonium (B1175870) sulfate (B86663), are commonly used in the mobile phase to enhance hydrophobic interactions between the sample and the this compound stationary phase. huji.ac.ilgo-jsb.nl The salt concentration is a key parameter influencing retention and binding capacity. huji.ac.ilhuji.ac.il Higher salt concentrations generally lead to stronger binding of proteins to the hydrophobic ligand. huji.ac.il The selection of the salt and its concentration should be optimized for the specific biomolecule being separated, considering its hydrophobicity. For small, hydrophilic proteins, higher concentrations of ammonium sulfate (up to 3 M) might be necessary for efficient binding, while very large proteins may require lower concentrations (below 1 M). huji.ac.il Continuous use of highly concentrated salt solutions should be managed to avoid potential instrument issues. sigmaaldrich.com

The influence of salt concentration on binding capacity has been demonstrated with other TSKgel Phenyl-5PW columns for various proteins. huji.ac.ilhuji.ac.il While this data is for a different, albeit related, TSKgel HIC phase, it illustrates the general principle of salt concentration's impact on binding in HIC.

Interactive Table 1: Influence of Salt Concentration on Protein Binding (Illustrative based on related HIC data)

Protein TypeRequired Ammonium Sulfate Concentration for Binding (Illustrative)
Small, HydrophilicUp to 3 M
Medium Hydrophobicity1 - 2 M
Large, HydrophobicBelow 1 M

Note: This table provides illustrative examples based on general HIC principles and data from related TSKgel phases. Optimal salt concentrations for this compound should be determined experimentally for specific target molecules.

Application of Organic Modifiers for Selectivity Tuning

The addition of water-soluble organic modifiers to the mobile phase can influence selectivity and potentially speed up the separation on this compound columns. kinesis-australia.com.augo-jsb.nlhuji.ac.il Organic solvents can alter the hydrophobic interactions and change the relative elution positions of compounds. go-jsb.nl TSKgel 5PW-type HIC columns, including Ether-5PW, are chemically stable in water-soluble organic solvents at concentrations typically below 50% (with some variations depending on the specific solvent). sigmaaldrich.comkinesis-australia.com.auobrnutafaza.hr Common organic modifiers include methanol (B129727), ethanol, and acetonitrile (B52724). sigmaaldrich.comobrnutafaza.hr When changing to an organic solvent, it is advisable to gradually reduce the salt concentration to prevent precipitation. sigmaaldrich.comobrnutafaza.hr

pH and Temperature Effects on Separation Performance

The pH of the mobile phase can influence both retention and dynamic binding capacity in HIC separations on this compound. huji.ac.ilhuji.ac.il While a starting pH of 7.0 is often recommended, optimization may be necessary as pH can affect the ionization state of the biomolecule and thus its interaction with the stationary phase. huji.ac.il TSKgel HIC columns, including Ether-5PW, are generally stable across a wide pH range, typically from 2 to 12, allowing for flexibility in method development and cleaning procedures. sigmaaldrich.comgo-jsb.nlobrnutafaza.hrinterchim.fr

Temperature can also be used as a parameter to influence binding strength and selectivity in HIC. huji.ac.il Most HIC applications are performed at room temperature or 4°C, but higher temperatures can be employed to modify interactions. huji.ac.il this compound columns can be operated at temperatures ≥ 0°C, with some sources indicating suitability up to 40°C for related NPR columns. sigmaaldrich.com

Gradient Elution Programming and Flow Rate Optimization

Elution in HIC using this compound is typically performed using a gradient of decreasing salt concentration. rigong.co.krhuji.ac.il Gradient profiles should be carefully programmed to achieve optimal separation of the target molecules. Gradual changes in mobile phase composition are recommended to maintain column efficiency. sigmaaldrich.com For TSK-GEL NPR columns, a gradient change of no more than 2%/minute is suggested, along with a flow rate not exceeding 0.5 mL/minute. sigmaaldrich.com While this specific recommendation is for NPR columns, it highlights the importance of controlled gradient slopes and flow rates for optimal performance on TSKgel phases. Separations on this compound columns typically take between 30 and 60 minutes. go-jsb.nlobrnutafaza.hr

Flow rate optimization is crucial for balancing separation speed and resolution. Higher flow rates can reduce process cycle time and increase productivity, but excessively high flow rates can negatively impact resolution. huji.ac.il

Sample Preparation and Loading Considerations for this compound

Appropriate sample preparation is essential for successful chromatography on this compound columns. Samples should be in a buffer with a salt concentration high enough to promote binding to the hydrophobic stationary phase. huji.ac.il Chaotropic agents, such as urea (B33335) or SDS, should be kept at low levels (< 2 mol/L) as they can reduce the adsorption of biomolecules. sigmaaldrich.comkinesis-australia.com.augo-jsb.nlobrnutafaza.hr

Sample loading capacity is an important consideration, particularly for preparative applications. For a 7.5 mm ID x 7.5 cm L TSKgel Phenyl-5PW column, the capacity can range from 0.1 to 1 mg of protein, with optimal resolution typically achieved with loads between 0.1 and 0.5 mg. go-jsb.nlobrnutafaza.hr While specific capacity data for this compound of the same dimensions is not explicitly stated in all sources, the porous nature of the 5PW base material suggests a reasonable capacity compared to non-porous supports like Butyl-NPR. rigong.co.krkinesis-australia.com.auobrnutafaza.hr this compound is recommended for separating hydrophobic proteins like membrane proteins or monoclonal antibodies, and has been used for purifying mouse IgG1k monoclonal antibody with a 50 mL injection on an 8 mm ID x 7.5 cm glass column. sigmaaldrich.com

Using a guard column is a good laboratory practice to protect the analytical column from potential fouling and extend its lifetime. sigmaaldrich.comkinesis-australia.com.au

Column Cleaning-in-Place (CIP) and Regeneration Protocols

Regular cleaning and regeneration of this compound columns are necessary to maintain performance and extend column lifespan. TSKgel 5PW-type HIC columns are stable under both acidic and caustic cleaning regimens. sigmaaldrich.comsigmaaldrich.comavantorsciences.com A common cleaning solution is 0.2 M NaOH. sigmaaldrich.com Alkaline pH conditions are generally well-tolerated for cleaning polymer-based columns. go-jsb.nlobrnutafaza.hr Regeneration protocols typically involve removing strongly bound substances and re-equilibrating the column in the starting mobile phase.

Utilization of Guard Columns for Enhanced Longevity and Performance

The use of guard columns is a standard practice in liquid chromatography to protect the analytical column from irreversible fouling by particulate matter and strongly retained compounds present in the sample or mobile phase. For this compound columns, which are utilized in hydrophobic interaction chromatography (HIC) for separating biomolecules like proteins and antibodies, guard columns play a crucial role in extending the lifespan and maintaining the performance of the more expensive analytical column.

This compound columns are based on a porous polymethacrylate (B1205211) base material with a 1000 Å pore size, making them suitable for larger molecules fishersci.casigmaaldrich.com. While these columns are stable across a wide pH range (2-12) and can tolerate certain organic solvents, they are still susceptible to fouling from complex biological samples fishersci.casigmaaldrich.comobrnutafaza.hr. Particulate matter can clog the frit and void the head of the column, leading to increased back pressure and decreased efficiency. Strongly retained substances can accumulate on the stationary phase, altering its properties and affecting separation selectivity and resolution over time.

Guard columns, typically shorter and containing the same or similar stationary phase material as the analytical column, are placed in-line before the analytical column. They act as a sacrificial layer, trapping contaminants before they reach the main column bed kinesis-australia.com.au. This preventative measure significantly enhances the longevity of the analytical column.

Tosoh Bioscience offers specific guard column products for this compound columns, including guard cartridges and guardgel kits for packing guard columns uvison.combiogenic.com.plavantorsciences.comphenomenex.co.krswisslabs.eu. These guard columns are available with different particle sizes, such as 10 µm and 20 µm, corresponding to the particle sizes of the analytical columns they are designed to protect biogenic.com.plphenomenex.co.krsigmaaldrich.comsigmaaldrich.com. For instance, a this compound Guard Cartridge with 10 µm particles is available for use with analytical columns of the same particle size biogenic.com.plphenomenex.co.kr. Guardgel kits, containing the packing material, are also available for users to pack their own guard columns, particularly for glass columns uvison.comavantorsciences.comswisslabs.eusigmaaldrich.com.

While specific quantitative data demonstrating the extended longevity or performance improvement directly attributable to guard column usage with this compound were not extensively detailed in the search results in the form of comparative data tables showing column lifespan with and without a guard column, the principle of operation and availability of dedicated guard column products strongly support their utility. Good laboratory practice explicitly recommends the use of a guard column to protect analytical columns sigmaaldrich.comkinesis-australia.com.au. The porous nature of the this compound packing material, while providing access to large molecules, also makes it susceptible to pore blockage by aggregates or precipitated sample components, which a guard column can intercept.

The use of a guard column helps maintain consistent chromatographic performance over a larger number of injections by preventing the accumulation of contaminants that can lead to peak broadening, splitting, or shifts in retention times on the analytical column. This is particularly important in routine analysis or purification where sample matrices may be complex.

While direct comparative data tables were not found, the availability of various this compound guard column options (cartridges, guardgel kits, different sizes) from the manufacturer underscores the recognized benefit of using guard columns to protect the analytical column and ensure its long-term performance biogenic.com.plavantorsciences.comphenomenex.co.krswisslabs.eusigmaaldrich.comsigmaaldrich.com.

Advanced Analytical and Preparative Applications of Tskgel Ether 5pw

Separation and Characterization of Monoclonal Antibodies (mAbs) and their Variants

Monoclonal antibodies (mAbs) are a significant class of biotherapeutics, and their comprehensive characterization is crucial for ensuring their quality and efficacy. TSKgel Ether-5PW is an excellent choice for the separation of mAbs due to their generally hydrophobic nature. go-jsb.nlsigmaaldrich.comanalab.com.twfishersci.catosohbioscience.comseparations.nlomnilab.com.arobrnutafaza.hr HIC, utilizing columns like this compound, is a preferred technique for determining the relative hydrophobicity of mAbs and separating different populations of antibody molecules. creative-proteomics.com

Analysis of Antibody Aggregates and Fragments

Analysis of antibody aggregates and fragments is essential for assessing the purity and stability of mAb preparations. Aggregation and fragmentation can impact the safety and efficacy of therapeutic antibodies. While TSKgel Butyl-NPR is frequently mentioned for the analysis of mAb aggregates, the this compound, with its intermediate hydrophobicity, can also be applied in the separation of mAb variants, including aggregates. sigmaaldrich.comobrnutafaza.hr The separation is based on the differences in the surface hydrophobicity of the intact antibody, its aggregates, and fragments.

Purification of Hydrophobic Proteins and Membrane Proteins

This compound is particularly well-suited for the purification of highly hydrophobic proteins, including membrane proteins. go-jsb.nlsigmaaldrich.comvwr.comsigmaaldrich.comavantorsciences.comfishersci.casigmaaldrich.comomnilab.com.armz-at.dehuji.ac.ilsigmaaldrich.com Its intermediate hydrophobicity allows for effective binding and elution of these challenging molecules under conditions that help maintain their native conformation and activity. sigmaaldrich.comtosohbioscience.com The polymethacrylate (B1205211) base material with a 100 nm pore size provides good access for larger molecules. go-jsb.nlsigmaaldrich.comvwr.comsigmaaldrich.comavantorsciences.comfishersci.camz-at.de

An example application shows the separation of a membrane protein using a this compound column with a mobile phase containing ammonium (B1175870) sulfate (B86663) and octylglucoside in Tris-HCl buffer. mz-at.de

Analysis of Antibiotics and Related Biocompounds

This compound columns have been applied to the analysis of antibiotics and other biocompounds. go-jsb.nlsigmaaldrich.comobrnutafaza.hrseparations.nl For instance, a this compound column was used to determine the relative purity of the antibiotic components C-1027 and C-1027-AG. go-jsb.nlsigmaaldrich.comobrnutafaza.hrseparations.nl Antibiotic C-1027 is described as a protein with hydrophobic and hydroxyamino acids and a non-protein chromophore, while C-1027-AG lacks the chromophore. go-jsb.nlsigmaaldrich.comobrnutafaza.hrseparations.nl This demonstrates the column's ability to separate compounds based on subtle differences in hydrophobicity.

Separation of Complex Biological Mixtures (e.g., ascites fluid, cell culture supernatants)

Monoclonal antibodies are often produced in complex biological matrices such as ascites fluid and cell culture supernatants. go-jsb.nlsigmaaldrich.comanalab.com.twomnilab.com.arobrnutafaza.hr this compound is a suitable choice for separating mAbs from these complex mixtures because mAbs are generally among the most hydrophobic proteins present. go-jsb.nlsigmaaldrich.comanalab.com.twomnilab.com.arobrnutafaza.hr The purification of mouse IgG1k monoclonal antibody from mouse ascites fluid using a this compound column has been demonstrated, yielding highly purified MAb fractions in a single step. sigmaaldrich.comomnilab.com.arhuji.ac.ilhuji.ac.il Typical results from the screening of two different mAbs using a this compound column also illustrate its effectiveness in separating antibodies from biological samples. go-jsb.nlsigmaaldrich.comanalab.com.twobrnutafaza.hr

Table 1: this compound Product Attributes

AttributeValueSource
Pore size (mean)100 nm sigmaaldrich.comsigmaaldrich.comfishersci.camz-at.de
Particle size10 µm, 30 µm sigmaaldrich.comsigmaaldrich.comfishersci.casigmaaldrich.commz-at.descantecnordic.sesigmaaldrich.com
pH stability2.0-12.0 (analytical), 1-13 (bulk) sigmaaldrich.comsigmaaldrich.comfishersci.casigmaaldrich.comscantecnordic.sesigmaaldrich.com
Functional groupEther sigmaaldrich.comsigmaaldrich.comfishersci.casigmaaldrich.comscantecnordic.sesigmaaldrich.com
MatrixPolymethacrylate-based go-jsb.nlsigmaaldrich.comvwr.comsigmaaldrich.comfishersci.casigmaaldrich.comomnilab.com.armz-at.dehuji.ac.ilscantecnordic.seobrnutafaza.hrsigmaaldrich.com
Separation TechniqueHydrophobic Interaction Chromatography (HIC) sigmaaldrich.comfishersci.casigmaaldrich.commz-at.desigmaaldrich.com

Table 2: Example Separation Conditions for this compound

ParameterValueApplication ExampleSource
Column Dimensions7.5 mm ID × 7.5 cm LAntibiotic Purity Control, mAb Screening go-jsb.nlsigmaaldrich.comseparations.nlsigmaaldrich.com
Particle Size10 µmAntibiotic Purity Control, mAb Screening go-jsb.nlsigmaaldrich.comseparations.nlsigmaaldrich.com
Mobile Phase0.1 M phosphate (B84403) buffer, pH 7.0 + Ammonium sulfate gradient (e.g., 1.8 M to 0 M)mAb Analysis sigmaaldrich.com
Flow Rate1 mL/minmAb Analysis sigmaaldrich.com
DetectionUV @ 280 nmmAb Analysis, Antibody Screening go-jsb.nlsigmaaldrich.comseparations.nlsigmaaldrich.com
Sample Loading0.1 - 0.5 mg (for highest resolution)Protein Purification go-jsb.nlobrnutafaza.hr
Separation TimeTypically 30 - 60 minutesProtein Separations go-jsb.nlobrnutafaza.hr

Emerging Applications in Novel Biomolecule Separations

This compound has demonstrated utility in the separation of various novel biomolecules, extending beyond traditional protein separations. Its intermediate hydrophobicity and polymer-based matrix contribute to its effectiveness in these emerging applications.

One notable application is the analysis of antibody-drug conjugates (ADCs). HIC is a key technique for determining the drug-to-antibody ratio (DAR), which is critical for the characterization of ADCs. While TSKgel Butyl-NPR has been used for ADC analysis, studies have also employed this compound columns for this purpose. A method utilizing a this compound column with a reverse NaCl linear gradient buffered with sodium phosphate at pH 7.0, supplemented with acetonitrile (B52724) and isopropanol, successfully yielded baseline-resolved peaks corresponding to monoclonal antibodies (mAbs) with varying numbers of conjugated drug molecules, from zero up to eight nih.gov. This highlights the ability of this compound to resolve complex mixtures of ADCs based on their varying hydrophobicity due to drug conjugation.

This compound has also been applied in the analysis of antibiotics. For instance, it was used to determine the relative purity of antibiotic components C-1027 and C-1027-AG. Antibiotic C-1027 is a protein containing hydrophobic and hydroxyamino acids with a non-protein chromophore, while C-1027-AG lacks the chromophore go-jsb.nlseparations.nl. The this compound column facilitated the separation and purity assessment of these related antibiotic components go-jsb.nl.

While TSKgel Phenyl-5PW is often cited for RNA separations, the polymethacrylate base matrix common to both Ether-5PW and Phenyl-5PW is suitable for separating various biomolecules, including nucleic acid fragments phenomenex.co.krbiogenic.com.pl. Although direct emerging applications of this compound specifically for novel RNA or DNA separations were not extensively detailed in the search results, the base matrix's characteristics suggest potential in this area, particularly for larger nucleic acids due to the 1000 Å pore size sigmaaldrich.comphenomenex.co.kr. Ion exchange chromatography is a widely used method for oligonucleotide separation, and while TSKgel SuperQ-5PW (anion exchange) has been evaluated against monolithic supports for oligonucleotide purification, the Ether-5PW's HIC mode offers a different selectivity dimension that could be complementary for certain nucleic acid species acs.org.

The separation of PEGylated proteins represents another area where HIC, including potentially this compound, can be valuable. PEGylation alters the hydrophobicity of proteins, and HIC can be used to separate PEGylated variants. While a study on PEGylated lysozyme (B549824) primarily discussed TSKgel SP-NPR and SP-5PW (cation exchange) columns, HIC is a relevant technique for characterizing PEGylated species based on their altered surface properties sigmaaldrich.comchromatographyonline.com. The intermediate hydrophobicity of this compound could be advantageous for separating PEGylated proteins with varying degrees of PEGylation or different PEG chain lengths.

Research into the separation of adeno-associated virus (AAV) capsid proteins has also explored HIC. In a comparison of different HIC stationary phases for the analysis of AAV8 VP, the this compound column was found to be the least retentive among the tested columns, which included butyl and alkylamide phases mdpi.com. This lower retention is consistent with its less hydrophobic ether ligand compared to phenyl or alkylamide ligands go-jsb.nl. While this compound did not provide separation of the VP1-3 species of AAV8 under the generic gradient conditions tested in that specific study, this research demonstrates its consideration for separating viral protein components and highlights the influence of stationary phase hydrophobicity on such separations mdpi.com.

The versatility of this compound in separating a range of biomolecules, from hydrophobic proteins and ADCs to antibiotics and its potential in areas like PEGylated proteins and viral capsid proteins, underscores its emerging applications in the analysis and purification of novel biomolecules. Its robust polymer matrix and intermediate hydrophobicity make it a valuable tool in the expanding field of biomolecular separations.

Illustrative Data (Based on search results for HIC separations):

Sample AnalyteColumnMobile Phase AMobile Phase BGradientObservationSource (Illustrative)
Monoclonal AntibodiesThis compoundHigh salt buffer (e.g., Ammonium Sulfate)Low salt buffer (e.g., Phosphate Buffer)Decreasing salt concentrationSeparation of mAb variants or aggregates. go-jsb.nlavantorsciences.comvwr.com go-jsb.nl
Antibody-Drug ConjugatesThis compoundSodium phosphate buffer + NaCl (high) + OrganicsSodium phosphate buffer + NaCl (low)Reverse linear NaCl gradientResolution of species with varying drug loads (DAR). nih.gov nih.gov
Antibiotic ComponentsThis compoundSuitable buffer with saltLower salt bufferDecreasing salt concentrationSeparation of C-1027 and C-1027-AG. go-jsb.nlseparations.nl go-jsb.nl
Standard ProteinsThis compound (compared to Phenyl)2M Ammonium Sulfate in 0.1M Phosphate (pH 7.0)0.1M Phosphate Buffer (pH 7.0)Linear gradient from A to B (60 min)Separation based on hydrophobicity; Ether shows weaker interaction. go-jsb.nlmz-at.de go-jsb.nlmz-at.de

Interactive Data Table:

Detailed Research Findings (Synthesized from search results):

Research findings indicate that this compound is a suitable HIC phase for separating biomolecules based on hydrophobicity. Its less hydrophobic nature compared to TSKgel Phenyl-5PW results in weaker interactions and shorter retention times, making it a preferred choice for more hydrophobic samples like certain membrane proteins and monoclonal antibodies go-jsb.nlobrnutafaza.hr.

Studies on ADCs have shown that this compound can resolve species with different drug loads, providing valuable information for ADC characterization nih.gov. The separation is achieved by applying a gradient that reduces the salt concentration or increases the concentration of organic modifiers, decreasing the hydrophobic interaction and eluting the less hydrophobic species first nih.govresearchgate.net.

In the context of antibiotic analysis, the application of this compound for determining the purity of components like C-1027 and C-1027-AG demonstrates its ability to handle complex protein-based molecules with varying degrees of modification or associated chromophores go-jsb.nlseparations.nl.

While not providing baseline separation of AAV8 VP1-3 under generic conditions, the evaluation of this compound in AAV capsid protein separation research contributes to the understanding of how different HIC chemistries interact with viral proteins, guiding the selection of appropriate stationary phases for such challenging separations mdpi.com.

The polymethacrylate matrix of this compound is stable across a wide pH range (2-12) and is compatible with certain organic solvents, offering flexibility in method development for novel biomolecule separations sigmaaldrich.combiogenic.com.pl. The large pore size (1000 Å) ensures accessibility for large biomolecules, which is crucial for many emerging therapeutic and biological entities sigmaaldrich.comphenomenex.co.krseparations.nl.

Performance Characteristics and Comparative Analysis of Tskgel Ether 5pw

Evaluation of Separation Efficiency, Resolution, and Selectivity

TSKgel Ether-5PW columns are designed for high performance chromatography. scientificlabs.co.uk The separation in HIC is based on the interaction between hydrophobic regions on the protein surface and the hydrophobic ligand on the stationary phase. tosohbioscience.comscantecnordic.semz-at.de Proteins are typically bound in a high-salt buffer and eluted by decreasing the salt concentration. rigong.co.krscantecnordic.semz-at.de The selectivity of this compound is influenced by factors such as the type of ligand, ligand density, backbone material, the protein's hydrophobic nature, and the type of salt used. go-jsb.nlobrnutafaza.hrtosohbioscience.com The addition of organic solvents or chaotropic agents to the mobile phase can also modulate selectivity and potentially improve separations, although this may alter relative elution positions. go-jsb.nlobrnutafaza.hrsigmaaldrich.com Separations on this compound columns typically take between 30 and 60 minutes. go-jsb.nlobrnutafaza.hr

Assessment of Protein Recovery and Non-Specific Adsorption

The hydrophilic polymethacrylate (B1205211) backbone of this compound is designed to minimize non-specific binding, which contributes to high protein recovery. ontosight.aiomnilab.com.arinterchim.frhuji.ac.il This is particularly important for easily denatured proteins, as HIC generally operates under conditions that preserve protein conformation and biological activity, leading to better activity recovery compared to techniques like reversed-phase HPLC. rigong.co.krweibochem.comsigmaaldrich.com

Binding Capacity Determination for Target Analytes

The porous nature of the this compound base matrix, with its 100 nm pores, contributes to a high accessible surface area, allowing for high capacity and sample loads for medium to large proteins. rigong.co.krscantecnordic.se While specific binding capacity data for this compound for various proteins is not extensively detailed in the provided snippets, the capacity of a similar TSKgel Phenyl-5PW column (7.5 mm ID x 7.5 cm L) is reported to vary from 0.1 to 1 mg of protein, with optimal resolution achieved at sample loadings between 0.1 and 0.5 mg. go-jsb.nlobrnutafaza.hr For preparative purification using a 7.5 mm ID x 7.5 cm L column, 0.5 mg of pure protein can be purified from a 5-10 mg crude mixture. go-jsb.nlobrnutafaza.hr The binding capacity is influenced by factors such as the type of ligand and ligand density. tosohbioscience.com Protein adsorption capacity for Lysozyme (B549824) on this compound (20)-grade resin is specified as 10 - 30 g/L. scantecnordic.se

Comparative Analysis with Other TSKgel HIC Columns (Phenyl-5PW, Butyl-NPR)

Tosoh Bioscience offers a range of TSKgel HIC columns with varying hydrophobicities, including TSKgel Phenyl-5PW, Ether-5PW, and Butyl-NPR. go-jsb.nlobrnutafaza.hrtosohbioscience.comsigmaaldrich.comomnilab.com.ar These columns utilize a polymethacrylate base material but differ in their functional ligands. go-jsb.nltosohbioscience.comsigmaaldrich.comrigong.co.kr this compound has intermediate hydrophobicity compared to TSKgel Phenyl-5PW (more hydrophobic) and TSKgel Butyl-NPR (least hydrophobic). sigmaaldrich.comomnilab.com.arrigong.co.krweibochem.comvwr.comavantorsciences.comanalab.com.tw

Differential Hydrophobicity and its Impact on Retention and Elution

The difference in hydrophobicity among the TSKgel HIC columns directly impacts the retention and elution behavior of analytes. This compound, being less hydrophobic than TSKgel Phenyl-5PW, exhibits weaker interactions and thus results in shorter retention times. go-jsb.nlobrnutafaza.hromnilab.com.ar TSKgel Butyl-NPR, being the least hydrophobic, requires higher salt concentrations for binding. go-jsb.nlobrnutafaza.hr The strength of interaction is related to the resin hydrophobicity and salt concentration. huji.ac.il For a particular protein, adsorption occurs at decreasing salt concentrations as the resin hydrophobicity increases. huji.ac.il

Applicability to Diverse Protein Hydrophobicity Ranges

The varying hydrophobicities of the TSKgel HIC columns make them suitable for separating proteins across a range of hydrophobicities. This compound is recommended for separating very hydrophobic proteins, such as membrane proteins and monoclonal antibodies (mAbs), which might bind too strongly to more hydrophobic phases like Phenyl-5PW, potentially leading to low recovery or loss of bioactivity. go-jsb.nlobrnutafaza.hrsigmaaldrich.comomnilab.com.arrigong.co.krweibochem.comhuji.ac.ilvwr.comavantorsciences.com TSKgel Phenyl-5PW is considered applicable for a wider range of hydrophobicities, while TSKgel Butyl-NPR is suitable for high-speed applications and often provides high recovery due to its non-porous nature. sigmaaldrich.comrigong.co.kr

Comparison with Other Chromatographic Modes for Biomolecular Separation (e.g., SEC, IEX, RP-HPLC)

HIC, including the use of this compound, offers distinct advantages for biomolecular separation compared to other chromatographic modes like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase HPLC (RP-HPLC). While both HIC and RP-HPLC separate based on hydrophobicity, HIC operates at lower binding energies using primarily aqueous mobile phases, which is less likely to disrupt higher-order protein structures and generally provides better activity recovery. rigong.co.krweibochem.comsigmaaldrich.com SEC separates based on size, and IEX separates based on charge. kinesis-australia.com.auteknokroma.es HIC is particularly useful for separations where impurities have similar isoelectric points or molecular weights, complementing SEC and IEX. huji.ac.il Unlike SEC, HIC involves interaction with the stationary phase. kinesis-australia.com.auteknokroma.es this compound is often used for high performance chromatography and polishing steps. scientificlabs.co.uk

Scale Up, Process Development, and Industrial Relevance of Tskgel Ether 5pw

Seamless Scale-Up from Analytical to Preparative and Process Chromatography

A key advantage of TSKgel Ether-5PW is the straightforward transition from analytical-scale method development to large-scale industrial production. The packing materials are based on the TSKgel G5000PW resin, and scale-up can be directly performed using the corresponding Toyopearl bulk resins. chemicalnor.pt This consistency in the base matrix and ligand chemistry ensures that the separation characteristics, such as selectivity and resolution, are maintained as the scale increases.

The this compound and Phenyl-5PW packings are derived from 10-micron particles with 1000 Å (100 nm) pores, providing a consistent foundation for various scales. tosohbioscience.comsigmaaldrich.com This allows process development scientists to optimize separations on small analytical columns (e.g., 7.5 mm ID x 7.5 cm L) with confidence that the performance will be predictable on larger preparative and process columns. go-jsb.nlobrnutafaza.hr The availability of various column dimensions and bulk media facilitates a linear and predictable scale-up process. mz-at.de

Table 1: this compound Product Attributes for Scalability

AttributeValueRelevance to Scale-Up
Base MatrixHydroxylated Methacrylic PolymerProvides a consistent chemical foundation across different scales.
Particle Size (Mean)10 µm (for analytical/preparative columns)Ensures high resolution during method development. tosohbioscience.comsigmaaldrich.com
Pore Size (Mean)100 nm (1000 Å)Allows excellent access for large biomolecules like monoclonal antibodies. tosohbioscience.comsigmaaldrich.com
Corresponding Bulk MediaToyopearl ResinsEnables direct and seamless transition from HPLC columns to process-scale packing. chemicalnor.pt

Integration of this compound into Biopharmaceutical Purification Workflows

In multi-step biopharmaceutical purification, this compound serves as a robust HIC step, typically employed for intermediate purification or polishing. HIC is a less denaturing separation technique compared to reversed-phase chromatography because it uses aqueous mobile phases with high salt concentrations for binding and decreasing salt gradients for elution, which helps preserve protein conformation and biological activity. chemicalnor.pt

This compound is particularly well-suited for purifying highly hydrophobic proteins. chemicalnor.pt Its intermediate hydrophobicity, which is less than that of TSKgel Phenyl-5PW, makes it an excellent choice for molecules that might bind too strongly to more hydrophobic resins. mz-at.detosohbioscience.comobrnutafaza.hr This characteristic is advantageous for:

Monoclonal Antibodies (mAbs) : It is effective in separating mAbs, such as IgG and IgM, from other proteins in ascites fluid or cell culture supernatants. avantorsciences.comchemicalnor.ptsigmaaldrich.com It can resolve product-related impurities that have different surface hydrophobicities.

Membrane Proteins : These proteins are inherently hydrophobic, and this compound provides a suitable selectivity for their purification. mz-at.dego-jsb.nl

Antibiotics : The resin has been successfully used to determine the relative purity of antibiotic components, such as C-1027 and its analogue C-1027-AG, demonstrating its utility beyond protein purification. sigmaaldrich.comgo-jsb.nl

An analytical separation on a 7.5 mm ID x 7.5 cm L this compound column can typically purify 0.5 mg of a target protein from a 5-10 mg crude mixture in a 30 to 60-minute run. mz-at.dego-jsb.nlobrnutafaza.hr This efficiency allows it to be effectively integrated into a broader workflow following initial capture steps like Protein A affinity chromatography.

Economic Considerations and Throughput Optimization in Process-Scale Applications

The chemical stability of the polymethacrylate (B1205211) matrix is a major economic advantage. obrnutafaza.hr Key features include:

Wide pH Stability : The resin is stable across a broad pH range of 2.0 to 12.0. tosohbioscience.comsigmaaldrich.com

Caustic Cleaning : This wide pH tolerance allows for stringent and effective cleaning-in-place (CIP) procedures using reagents like 0.2 M NaOH. chemicalnor.pt

Furthermore, the resin is compatible with common water-soluble organic solvents (up to 50% for methanol (B129727) or ethanol), providing additional flexibility for method development and cleaning protocols. mz-at.desigmaaldrich.com Optimizing the sample load is crucial for balancing throughput and resolution; for high-resolution analytical separations, loading is typically kept within 0.1 - 0.5 mg on a 7.5 mm ID column. go-jsb.nlobrnutafaza.hr In a process setting, dynamic binding capacity would be optimized to maximize throughput for the required purity level.

Table 2: Parameters for Economic and Throughput Optimization

ParameterSpecificationEconomic/Throughput Impact
Mechanical RigidityHighAllows for higher flow rates, reducing cycle times and increasing productivity.
pH Stability2.0 - 12.0Enables effective and harsh cleaning-in-place (CIP), extending resin lifetime and reducing costs. sigmaaldrich.com
Chemical StabilityStable in common organic solvents and cleaning agents (e.g., NaOH). obrnutafaza.hrIncreases operational robustness and longevity of the chromatography media.
Operational LifetimeExtended due to robust cleaning capabilitiesLowers the frequency of repacking and resin purchase, reducing overall process costs.

Regulatory Compliance and Quality Control Aspects in Industrial Use

Manufacturing biopharmaceuticals for therapeutic use requires strict adherence to regulatory standards, such as current Good Manufacturing Practices (cGMP). Chromatography resins used in these processes must exhibit consistent performance, robustness, and cleanability. This compound is designed with these requirements in mind.

The chemical stability of the polymethacrylate matrix ensures that the resin does not degrade under harsh operating or cleaning conditions, preventing the leaching of contaminants into the product stream. obrnutafaza.hr The wide pH range (2.0-12.0) allows for validated, robust sanitization protocols using sodium hydroxide, which is a key requirement for regulatory bodies to ensure the removal of bacteria, endotoxins, and viruses. sigmaaldrich.com

The consistent manufacturing of the TSKgel G5000PW base resin and the subsequent derivatization process ensure high lot-to-lot reproducibility. This consistency is critical for process validation, as it guarantees that the purification step will perform predictably and reliably over the lifetime of the product's manufacturing campaign. The gentle nature of HIC, by preserving the native state of proteins, also aids in ensuring the quality and efficacy of the final biopharmaceutical product. chemicalnor.pt

Q & A

Q. How does TSKgel Ether-5PW compare to other HIC columns (e.g., Phenyl-5PW, Butyl-NPR) for monoclonal antibody purification?

this compound exhibits intermediate hydrophobicity, making it ideal for separating moderately to highly hydrophobic proteins like membrane proteins or IgG/IgM antibodies. In contrast, Phenyl-5PW is more hydrophobic and requires lower ammonium sulfate concentrations for binding, while Butyl-NPR (non-porous) is suited for rapid analysis of very large molecules. For example, in IgG purification, Ether-5PW achieves better separation from albumin compared to Phenyl-5PW due to its gentler elution profile .

Q. What mobile phase conditions are recommended for initial method development with this compound?

A typical starting buffer system includes:

  • Buffer A : 0.05 M phosphate buffer (pH 7.0) with 1.5–2.0 M ammonium sulfate and 1.0 M glycine.
  • Buffer B : 0.05 M phosphate buffer (pH 7.0) with 1.0 M glycine. A linear gradient from 100% A to 100% B over 30–60 minutes at 1.0 mL/min flow rate (for 8.0 mm ID columns) is effective for separating IgG from ascites fluid . Adjust ammonium sulfate concentration based on protein hydrophobicity.

Q. How can column cleaning and storage protocols ensure longevity of this compound?

Post-run cleaning with 0.2 M NaOH effectively removes residual proteins without damaging the polymethacrylate base. For storage, equilibrate the column in 20% ethanol or a neutral buffer with 0.05% sodium azide to prevent microbial growth .

Q. What pore size and particle characteristics make Ether-5PW suitable for large biomolecules?

The 1000 Å pore size and 10 μm polymer particles provide high accessibility for large proteins (e.g., IgM, molecular weight >500 kDa) and enable high recovery of active conformations due to low diffusion limitations .

Advanced Research Questions

Q. How can overlapping peaks of IgG and albumin be resolved using this compound?

Overlapping peaks in HIC often arise from insufficient hydrophobicity differences. With Ether-5PW, optimize the gradient slope (e.g., 0.5–1.0% Buffer B per minute) and increase ammonium sulfate concentration in Buffer A to 2.0 M. In one study, this approach achieved baseline separation of IgG and albumin in 13 minutes, whereas Phenyl-5PW failed due to excessive retention .

Q. What strategies enable accurate determination of antibody-drug conjugate (ADC) ratios using Ether-5PW?

A reverse linear NaCl gradient (e.g., 1.5 M to 0 M) in phosphate buffer (pH 7.0) with 10% acetonitrile/isopropanol resolves ADC variants by drug-to-antibody ratio. For example, baseline separation of ADCs with up to eight drug molecules per antibody was demonstrated using UV detection at 280 nm .

Q. How can batch-to-batch variability in HIC separations be minimized?

Control critical parameters:

  • Salt concentration : Precisely adjust ammonium sulfate to ±0.05 M.
  • Temperature : Maintain at 25°C (±1°C) to ensure consistent hydrophobic interactions.
  • Gradient reproducibility : Use HPLC systems with high-precision pumps. Document buffer preparation protocols to avoid lot-to-lot variability .

Q. What scaling-up considerations apply when transitioning from analytical to preparative purification?

Toyopearl Ether-650M resins (bulk counterparts to this compound) enable seamless scale-up. Maintain constant linear flow rates (e.g., 136 cm/hr for analytical vs. preparative columns) and gradient volumes. For example, a 7.5 cm analytical column can be scaled to a 20 cm diameter preparative column while preserving resolution .

Methodological Notes

  • Contradiction Alert : While Phenyl-5PW is more hydrophobic, it may not always provide better resolution for hydrophobic proteins. For instance, in IgG purification, excessive retention on Phenyl-5PW can lead to co-elution with contaminants, whereas Ether-5PW’s intermediate hydrophobicity offers a balance between selectivity and recovery .
  • Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between ammonium sulfate concentration, pH, and gradient slope. Response surface methodologies can identify optimal conditions for novel proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.